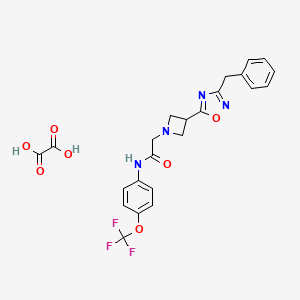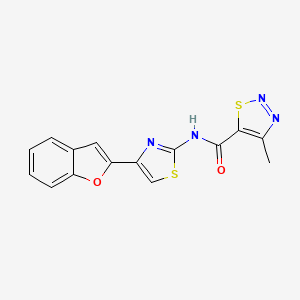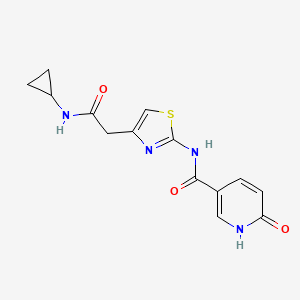![molecular formula C14H18N2OS2 B2795188 {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol CAS No. 2415463-15-7](/img/structure/B2795188.png)
{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol is an intriguing compound due to its unique chemical structure and potential applications across various fields. It features a piperidine ring linked to a benzothiazole ring, augmented with a methylsulfanyl group, which can influence its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol can be initiated by preparing the benzothiazole ring via condensation of o-aminothiophenol with carbon disulfide followed by cyclization with chloroacetic acid. Subsequently, the piperidine ring is attached via nucleophilic substitution with a suitably protected piperidine derivative. De-protection yields the final compound.
Industrial Production Methods: Industrial synthesis may follow similar steps but requires optimization for large-scale production. This includes selecting the appropriate solvents, catalysts, and conditions to maximize yield and purity, as well as employing continuous flow chemistry techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The benzothiazole ring may undergo reduction reactions, potentially modifying its electronic properties.
Substitution: The hydroxyl group can be replaced by other substituents under suitable conditions, affecting the compound's solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Acid chlorides, alkyl halides.
Major Products:
Sulfoxide and sulfone derivatives
Reduced benzothiazole derivatives
Various substituted analogs
Applications De Recherche Scientifique
{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol has broad scientific research applications:
Chemistry: Used as a precursor for complex organic synthesis.
Biology: Investigated for its interaction with biological targets due to its unique structure.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Applied in material science for developing novel compounds with specific properties.
Mécanisme D'action
Mechanism: The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, the benzothiazole moiety might interact with protein kinase pathways, influencing cell signaling mechanisms.
Molecular Targets and Pathways:
Enzymes: Interaction with enzymatic active sites, altering their activity.
Receptors: Binding to receptor sites, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Comparing {1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol with other compounds:
Unique Attributes: The combination of a benzothiazole ring and piperidine structure, along with a methylsulfanyl group, distinguishes it from other compounds.
Similar Compounds: Benzothiazole-based drugs like riluzole, or piperidine derivatives used in pharmaceuticals.
This compound's distinct chemical structure lends itself to diverse research and industrial applications, making it a significant point of interest in various scientific domains.
Propriétés
IUPAC Name |
[1-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS2/c1-18-11-3-2-4-12-13(11)15-14(19-12)16-7-5-10(9-17)6-8-16/h2-4,10,17H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNFKFOMJWEUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2795106.png)
![3-(2-Phenoxyethyl)-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795109.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2795110.png)
![(E)-methyl 3-ethyl-2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2795111.png)

![1-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2795115.png)
![2-(4'-Bromo[1,1'-biphenyl]-4-yl)quinoline](/img/structure/B2795116.png)


![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE](/img/structure/B2795123.png)

![4-[(4-chlorophenyl)sulfonylamino]-N'-hydroxybenzenecarboximidamide](/img/structure/B2795126.png)
![2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide](/img/structure/B2795127.png)

